molecular formula C11H12N4O3S B2431676 2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 898445-55-1

2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2431676
CAS RN: 898445-55-1
M. Wt: 280.3
InChI Key: BPIPTHKQLNYIDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C11H12N4O3S and its molecular weight is 280.3. The purity is usually 95%.
BenchChem offers high-quality 2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Synthesis Techniques

  • Crystal Structures of Related Compounds : A study detailed the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, highlighting the folded conformation and intramolecular hydrogen bonding, which could provide insights into the design and optimization of similar compounds for various applications (Subasri et al., 2016).

Biological Activity and Applications

  • Antimicrobial Activity : Research on pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrated significant antimicrobial properties, suggesting the potential for similar compounds in combating bacterial and fungal infections (Hossan et al., 2012).

  • Anti-inflammatory and Analgesic Activities : Novel isoxazolyl pyrimido[4,5-b]quinolines and chromeno[2,3-d]pyrimidin-4-ones were synthesized, showing promising anti-inflammatory and analgesic effects. This indicates potential therapeutic applications for related chemical structures (Rajanarendar et al., 2012).

  • Antitumor Agents : Compounds with a thieno[2,3-d]pyrimidine backbone were investigated for their inhibitory effects on enzymes critical for cancer cell proliferation, offering a pathway to explore similar compounds in cancer research (Gangjee et al., 2009).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-methyl-2-oxo-1,2-dihydropyrimidin-4-thiol, which is synthesized from 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid. The second intermediate is 5-methylisoxazole-3-carboxylic acid, which is synthesized from 5-methylisoxazole. These two intermediates are then coupled using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the final product.", "Starting Materials": [ "6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid", "5-methylisoxazole", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Diethyl ether", "Ethyl acetate", "Methanol", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Step 1: Synthesis of 6-methyl-2-oxo-1,2-dihydropyrimidin-4-thiol", "- Dissolve 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid in methanol.", "- Add sodium hydroxide to the solution and heat at reflux for 2 hours.", "- Cool the solution and acidify with hydrochloric acid.", "- Collect the precipitate by filtration and wash with water and diethyl ether.", "- Dry the product under vacuum to obtain 6-methyl-2-oxo-1,2-dihydropyrimidin-4-thiol.", "Step 2: Synthesis of 5-methylisoxazole-3-carboxylic acid", "- Dissolve 5-methylisoxazole in methanol.", "- Add sodium hydroxide to the solution and heat at reflux for 2 hours.", "- Cool the solution and acidify with hydrochloric acid.", "- Collect the precipitate by filtration and wash with water and diethyl ether.", "- Dry the product under vacuum to obtain 5-methylisoxazole-3-carboxylic acid.", "Step 3: Coupling of intermediates", "- Dissolve 6-methyl-2-oxo-1,2-dihydropyrimidin-4-thiol and 5-methylisoxazole-3-carboxylic acid in DMF.", "- Add DCC and NHS to the solution and stir at room temperature for 2 hours.", "- Filter the solution to remove dicyclohexylurea.", "- Concentrate the filtrate under reduced pressure.", "- Dissolve the residue in ethyl acetate and wash with water and brine.", "- Dry the organic layer over sodium sulfate and concentrate under reduced pressure.", "- Purify the product by column chromatography to obtain 2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide." ] }

CAS RN

898445-55-1

Molecular Formula

C11H12N4O3S

Molecular Weight

280.3

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide

InChI

InChI=1S/C11H12N4O3S/c1-6-3-10(14-11(17)12-6)19-5-9(16)13-8-4-7(2)18-15-8/h3-4H,5H2,1-2H3,(H,12,14,17)(H,13,15,16)

InChI Key

BPIPTHKQLNYIDX-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=O)N1)SCC(=O)NC2=NOC(=C2)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.